molecular formula C13H20N2O2 B017031 N-[2-(diethylamino)ethyl]-4-hydroxybenzamide CAS No. 106018-37-5

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide

Cat. No. B017031
CAS RN: 106018-37-5
M. Wt: 236.31 g/mol
InChI Key: ROIPQARTTVUKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(diethylamino)ethyl]-4-hydroxybenzamide” is a chemical compound with the CAS Number: 106018-37-5 . It has a molecular weight of 236.31 . It is in the form of an oil .


Synthesis Analysis

The synthesis of a similar compound, the 4-amino-N-[2-(diethylamino)ethyl] benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature . This reaction was characterized as an ion-associate reaction .


Molecular Structure Analysis

The molecular structure of this compound was characterized by several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .


Chemical Reactions Analysis

The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .


Physical And Chemical Properties Analysis

The compound is stored at room temperature and has a physical form of oil . Its molecular weight is 236.31 .

Scientific Research Applications

Synthesis of Complexes

The compound is used in the synthesis of ion-associate complexes. For instance, it has been used to synthesize a complex with tetraphenylborate . The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .

Antibacterial Activity

The synthesized complex of this compound has shown antibacterial activity. The results revealed that the complex has good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

Computational Studies

The compound and its complexes have been studied using computational methods. The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach . These studies help in understanding the relationships between bioactive molecules and receptor interactions .

Spectroscopic Characterization

The compound and its complexes can be characterized using various spectroscopic methods. The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

Polymer Science

The compound has been used in the study of self-organization processes in polymers . It behaves like a typical flexible chain polymer in good solvents .

Surface Modification

The compound has been used in the modification of surfaces. For instance, it has been used in the modification of the surface of pH-responsive Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(16)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIPQARTTVUKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276758
Record name Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106018-37-5
Record name Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(diethylamino)ethyl]-4-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.